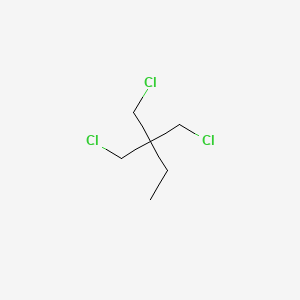

1,1,1-Tris(chloromethyl)propane

Description

Contextualizing Polyhalogenated Propane (B168953) Derivatives in Synthetic Chemistry

Polyhalogenated propane derivatives are propane structures where multiple hydrogen atoms have been substituted by halogens. These compounds are significant in synthetic chemistry, serving as valuable intermediates and building blocks for a wide array of more complex molecules. ncert.nic.in The number, type (fluorine, chlorine, bromine, or iodine), and position of the halogen atoms on the propane chain drastically influence the compound's chemical behavior. This allows chemists to fine-tune reactivity, polarity, and steric bulk for specific synthetic goals. The introduction of multiple halogen atoms can activate or deactivate certain positions on the molecule to subsequent reactions, a feature that is strategically exploited in multi-step syntheses. Haloalkanes, including polyhalogenated propanes, are key substrates in nucleophilic substitution reactions, where a nucleophile replaces the halogen atom, a process fundamental to the creation of many organic compounds. ncert.nic.in

The Significance of the Neopentyl Structure in Chemical Research

The neopentyl group, with the formula (CH₃)₃CCH₂-, is a structural motif of considerable interest in chemical research. medium.com It is characterized by a central quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) (-CH₂-) group. ucla.edu This arrangement results in significant steric hindrance, a property that imparts unique stability and reactivity to molecules containing this group. techwinks.com.infiveable.me The bulkiness of the neopentyl structure can shield reactive centers from unwanted chemical attack, thereby enhancing the thermal and oxidative stability of the compound. techwinks.com.in This steric effect also influences physical properties, such as boiling points and solubility, and can direct the outcome of chemical reactions by favoring certain pathways over others. fiveable.me Consequently, the neopentyl framework is intentionally incorporated into various molecules, from polymers to pharmaceuticals, to enhance their stability and performance. techwinks.com.infiveable.me

Overview of 1,1,1-Tris(chloromethyl)propane as a Key Synthon

This compound, also known by its IUPAC name 1-chloro-2,2-bis(chloromethyl)butane, is a polyhalogenated alkane that serves as a crucial synthon in organic synthesis. nih.gov A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. In practice, this compound acts as a versatile building block, providing a neopentyl-like core structure functionalized with three reactive chloromethyl groups. These chloro groups can be readily displaced by a variety of nucleophiles, allowing for the construction of highly branched, cage-like, or star-shaped molecules. Its utility stems from its ability to introduce a quaternary carbon center with three appended functional arms in a single step, making it an efficient precursor for complex architectures. The synthesis of this compound often starts from its corresponding alcohol, 1,1,1-Tris(hydroxymethyl)propane (also known as Trimethylolpropane), a widely available industrial chemical. sigmaaldrich.comsigmaaldrich.com

Historical Trajectories and Evolution of Research on Branched Organochlorines

The study of organochlorine compounds has a rich and complex history. Initially, research was driven by the discovery of their potent insecticidal properties in the mid-20th century. taylorandfrancis.com Compounds like DDT (dichloro-diphenyl-trichloroethane) and chlordane (B41520) were widely used in agriculture and for disease vector control from the 1940s onwards. taylorandfrancis.companda.org The initial focus was on their efficacy and broad-spectrum activity. However, over time, the environmental persistence and tendency of these lipophilic compounds to bioaccumulate in food chains became a major concern. taylorandfrancis.comnih.gov

Research in the 1960s and 1970s began to uncover the long-term ecological impacts of widespread organochlorine use, leading to progressive bans in many countries. taylorandfrancis.comnih.gov This shift spurred a new direction in research, focusing on the environmental fate, transport, and toxicology of these persistent organic pollutants (POPs). iwaponline.comresearchgate.net The study of branched organochlorines, in particular, became important for understanding how molecular structure affects persistence and biological activity. The historical development of these compounds, from celebrated pesticides to regulated environmental contaminants, reflects the evolution of chemical research towards greater consideration of ecological and health impacts. nih.govnih.gov

Interactive Data Tables

Below are interactive tables detailing the properties of this compound and its precursor, 1,1,1-Tris(hydroxymethyl)propane.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 1-chloro-2,2-bis(chloromethyl)butane | nih.gov |

| Molecular Formula | C₆H₁₁Cl₃ | nih.gov |

| Molecular Weight | 189.5 g/mol | nih.gov |

| CAS Number | 82925-88-0 | nih.gov |

| Property | Value | Source |

|---|---|---|

| Synonyms | Trimethylolpropane (B17298), 2-Ethyl-2-hydroxymethyl-1,3-propanediol | sigmaaldrich.com |

| Molecular Formula | C₆H₁₄O₃ | sigmaaldrich.com |

| Molecular Weight | 134.17 g/mol | sigmaaldrich.com |

| CAS Number | 77-99-6 | sigmaaldrich.com |

| Melting Point | 56-58 °C | sigmaaldrich.com |

| Boiling Point | 159-161 °C at 2 mmHg | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2,2-bis(chloromethyl)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl3/c1-2-6(3-7,4-8)5-9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSVHDXSWICLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCl)(CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393720 | |

| Record name | 1,1,1-Tris(chloromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82925-88-0 | |

| Record name | 1,1,1-Tris(chloromethyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1,1 Tris Chloromethyl Propane and Its Precursors

Strategies for Carbon-Chlorine Bond Formation in Neopentyl Systems

Halogenation Protocols: Direct and Indirect Methods

Direct halogenation of neopentyl alcohols to their corresponding chlorides can be challenging. Traditional methods using hydrohalic acids like HCl often lead to carbocationic intermediates that are prone to rearrangement, resulting in the formation of more stable tertiary alkyl halides instead of the desired primary chloride. organicmystery.com To circumvent this, methods that avoid the formation of a free carbocation are preferred.

Indirect methods, such as the Appel reaction, provide a milder alternative for the conversion of alcohols to alkyl chlorides. organic-chemistry.orgwikipedia.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄) to generate an alkoxyphosphonium salt, which is then displaced by a halide ion in an Sₙ2-type reaction. This approach generally proceeds with inversion of configuration and avoids the skeletal rearrangements common in carbocation-based reactions. organic-chemistry.orgwikipedia.org

| Reagent System | Substrate | Product | Yield (%) | Reference |

| PPh₃ / CCl₄ | Primary/Secondary Alcohols | Alkyl Chlorides | High | organic-chemistry.orgwikipedia.org |

| PPh₃ / CBr₄ | Primary/Secondary Alcohols | Alkyl Bromides | High | organic-chemistry.orgwikipedia.org |

This table provides a general overview of the Appel reaction's utility. Specific yields for 1,1,1-Tris(chloromethyl)propane were not found in the search results.

Conversion from Polyhydroxylated Propane (B168953) Analogues

The most common precursor for the synthesis of this compound is the readily available triol, 1,1,1-Tris(hydroxymethyl)propane, also known as trimethylolpropane (B17298). scbt.comsigmaaldrich.comsigmaaldrich.com The synthetic challenge lies in the efficient conversion of the three primary hydroxyl groups to chlorine atoms.

The direct chlorination of trimethylolpropane is a primary route to this compound. Various chlorinating agents can be employed for this transformation.

| Reagent | Substrate | Product | Reported Yield (%) | Reference |

| SOCl₂, Pyridine (B92270) | Neopentyl Alcohol | Neopentyl Chloride | 61 | tardigrade.in |

This table shows the yield for a related neopentyl system, suggesting the feasibility of the method for trimethylolpropane.

Appel Reaction Conditions: As mentioned earlier, the Appel reaction (triphenylphosphine and carbon tetrachloride) is a mild method for chlorinating alcohols and can be applied to trimethylolpropane. organic-chemistry.orgwikipedia.org This method is advantageous as it avoids the harsh acidic conditions that can lead to side reactions.

An alternative to direct chlorination is a two-step process involving the conversion of the hydroxyl groups into excellent leaving groups, such as tosylates (p-toluenesulfonates) or triflates (trifluoromethanesulfonates), followed by nucleophilic substitution with a chloride ion. acs.orgucalgary.ca

The hydroxyl groups of trimethylolpropane can be converted to tosylates by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting trimethylolpropane tritosylate is a stable, crystalline solid that can be isolated and purified. ucalgary.ca

Trifluoromethanesulfonates (triflates) are even better leaving groups than tosylates. acs.org They can be prepared by reacting the alcohol with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or triflyl chloride in the presence of a non-nucleophilic base. nih.govwikipedia.orgtcichemicals.comrsc.org

Reactions Involving Nucleophilic Displacement of Leaving Groups

Once the hydroxyl groups of trimethylolpropane have been converted to good leaving groups like tosylates or triflates, the corresponding this compound can be obtained through nucleophilic substitution. This is typically achieved by reacting the activated intermediate with a source of chloride ions, such as lithium chloride (LiCl), in a suitable solvent. acs.org

The Sₙ2 displacement on neopentyl systems is known to be slow due to steric hindrance. acs.orgmasterorganicchemistry.com However, by using highly reactive leaving groups and appropriate reaction conditions (e.g., elevated temperatures, polar aprotic solvents), the substitution can be driven to completion.

| Leaving Group | Reactivity | Reference |

| Triflate (OTf) | Excellent | acs.org |

| Tosylate (OTs) | Good | acs.orgucalgary.ca |

| Bromide (Br) | Good | acs.org |

| Chloride (Cl) | Fair | acs.org |

This table illustrates the relative reactivity of common leaving groups in nucleophilic substitution reactions.

Optimization of Synthetic Routes

The optimization of synthetic routes to this compound involves balancing several factors, including reaction yield, cost of reagents, ease of purification, and avoidance of hazardous byproducts.

Direct chlorination with reagents like thionyl chloride offers a more atom-economical approach as it is a one-step process from the readily available trimethylolpropane. However, controlling the reaction conditions to prevent side reactions and ensure complete conversion of all three hydroxyl groups can be challenging.

The choice of the chloride source and solvent for the nucleophilic displacement step is also crucial. The use of a soluble and highly dissociated chloride salt like lithium chloride in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can enhance the rate of the Sₙ2 reaction.

Ultimately, the optimal synthetic route will depend on the desired scale of the synthesis, purity requirements, and economic considerations. For large-scale industrial production, a direct, high-yield chlorination method would be preferable, while for laboratory-scale synthesis where purity is paramount, the two-step approach via an activated intermediate might be more suitable.

Catalytic Systems in Halogenation Processes

The efficiency of halogenation reactions, particularly for sterically hindered alcohols, can be significantly enhanced through the use of appropriate catalytic systems.

Phosphine-Based Catalysts: In Appel-type reactions, triphenylphosphine is a key reagent that, in combination with a chlorine source like carbon tetrachloride, facilitates the conversion of alcohols to alkyl chlorides. nrochemistry.comblogspot.comwikipedia.orgorganic-chemistry.orgalfa-chemistry.com The reaction proceeds through the formation of an oxyphosphonium intermediate. For hindered alcohols, catalytic amounts of phosphine (B1218219) oxides have also been shown to be effective in promoting chlorination under Appel conditions. researchgate.netrsc.org

Phase-Transfer Catalysis: Phase-transfer catalysts (PTCs) can be employed to facilitate the reaction between reactants in different phases, for instance, an aqueous solution of a chlorinating agent and an organic solution of the alcohol. This can be particularly useful in the chlorination of alcohols using hypochlorite (B82951) salts. nih.govacs.orgsciencemadness.org Tetrabutylammonium salts are commonly used PTCs in such reactions.

Lewis Acid Catalysis: Lewis acids such as zinc chloride and aluminum chloride can catalyze the chlorination of alcohols with hydrogen chloride. However, their use can sometimes lead to the formation of undesired by-products like alkenes and isomeric halides. rsc.org

Yield Enhancement and Side Product Minimization

Optimizing the yield of this compound while minimizing the formation of side products is a key challenge.

Reagent Stoichiometry: Careful control of the molar ratios of the reactants is essential. For instance, in the synthesis of the precursor from pentaerythritol (B129877), adjusting the ratio of thionyl chloride to pentaerythritol can influence the degree of chlorination. orgsyn.org

By-Product Formation: The primary side products in the chlorination of pentaerythritol and its derivatives are often other chlorinated species with varying degrees of chlorination. penpet.com For example, the synthesis of 3-chloro-2,2-bis(chloromethyl)propan-1-ol (B1580690) from pentaerythritol can also yield pentaerythritol dichloride and tetrachloride. orgsyn.org In the subsequent chlorination of the tertiary alcohol, elimination reactions can lead to the formation of alkenes.

To minimize these side reactions, a thorough understanding of the reaction mechanism and the influence of reaction parameters is crucial.

Purification and Isolation Techniques for Research Applications

The purification of this compound from the reaction mixture is essential to obtain a product of high purity suitable for research applications. The choice of purification method depends on the nature of the impurities present.

Fractional Distillation: Given that the by-products of the synthesis are often other chlorinated propanes with different boiling points, fractional distillation under reduced pressure is a primary method for purification. rochester.eduquora.commsu.eduyoutube.com Reducing the pressure lowers the boiling points of the compounds, which is particularly important for high-boiling and potentially thermally sensitive substances. quora.commsu.edu

Preparative High-Performance Liquid Chromatography (HPLC): For the separation of isomeric impurities or compounds with very similar boiling points, preparative HPLC is a powerful technique. lcms.czlabcompare.comphenomenex.comnih.govwaters.com This method offers high resolution and can be used to isolate highly pure fractions of the target compound. Different stationary phases, such as reversed-phase or normal-phase columns, can be employed depending on the polarity of the compounds to be separated. phenomenex.com

Below is a table summarizing the physical properties of relevant compounds, which are important for selecting appropriate purification methods.

| Compound Name | IUPAC Name | Molecular Formula | Boiling Point (°C) |

| This compound | 1-Chloro-2,2-bis(chloromethyl)butane | C₆H₁₁Cl₃ | Not readily available |

| 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | 3-Chloro-2,2-bis(chloromethyl)propan-1-ol | C₅H₉Cl₃O | Not readily available |

| Pentaerythritol | 2,2-Bis(hydroxymethyl)propane-1,3-diol | C₅H₁₂O₄ | 276 (at 30 mmHg) wikipedia.org |

| Thionyl chloride | Thionyl dichloride | SOCl₂ | 76 |

| Pyridine | Pyridine | C₅H₅N | 115 |

| Triphenylphosphine | Triphenylphosphane | C₁₈H₁₅P | 377 |

| Carbon tetrachloride | Tetrachloromethane | CCl₄ | 76.7 |

Reactivity Profiles and Mechanistic Investigations of 1,1,1 Tris Chloromethyl Propane

Nucleophilic Substitution Reactions at the Chloromethyl Centers

Nucleophilic substitution reactions involving 1,1,1-tris(chloromethyl)propane are characterized by the challenges posed by its neopentyl-like structure. The steric bulk around the electrophilic carbon atoms significantly retards the rates of classical substitution mechanisms.

The structure of this compound, with its primary alkyl halides attached to a quaternary carbon, makes it a poor substrate for both S"N"1 and S"N"2 reactions. stackexchange.commasterorganicchemistry.com

S"N"2 Pathway: The S"N"2 mechanism is severely hindered due to the steric bulk of the neopentyl-like group. masterorganicchemistry.com Nucleophiles face significant difficulty in accessing the backside of the carbon-chlorine bond, which is a prerequisite for the concerted, one-step S"N"2 reaction. masterorganicchemistry.commasterorganicchemistry.com Experimental evidence shows that S"N"2 reactions on neopentyl halides are extremely slow. stackexchange.comyoutube.com For instance, the reaction rate of neopentyl bromide in an S"N"2 reaction is approximately 3 million times slower than that of methyl bromide. youtube.com For practical purposes, neopentyl halides are often considered inert to the S"N"2 pathway. masterorganicchemistry.com

S"N"1 Pathway: The S"N"1 pathway is also disfavored, but for different reasons. While the steric hindrance might suggest an S"N"1 mechanism, the formation of the initial primary carbocation is highly unstable. youtube.comchemist.sgquora.com Although this primary carbocation could theoretically rearrange to a more stable tertiary carbocation, the initial energy barrier to form the primary carbocation is substantial. stackexchange.comyoutube.com Therefore, direct S"N"1 reactions are also very slow. youtube.com Some studies suggest that under specific conditions, such as with a weak nucleophile and heating, an S"N"1-like process with rearrangement can occur, but it often leads to a mixture of products with low yields. stackexchange.comyoutube.com

The competition between these two pathways is a key aspect of the reactivity of neopentyl-like structures. quora.com The choice of solvent also plays a crucial role, with polar protic solvents favoring S"N"1 and polar aprotic solvents favoring S"N"2 reactions. odinity.com

The reactivity of this compound is fundamentally governed by the interplay of steric hindrance and electronic effects.

Steric Hindrance: The most significant factor controlling the reactivity of this compound is the profound steric hindrance created by the three chloromethyl groups and the ethyl group attached to the central quaternary carbon. This steric congestion, characteristic of neopentyl-like structures, severely impedes the approach of nucleophiles, dramatically slowing down S"N"2 reactions. stackexchange.commasterorganicchemistry.com The rate of S"N"2 reactions is known to decrease as steric bulk on the carbon adjacent to the reaction center (the beta-carbon) increases. masterorganicchemistry.com

Electronic Effects: While steric hindrance is dominant, electronic effects also play a role. The electron-withdrawing nature of the chlorine atoms can have a modest influence on the electron density around the reaction centers. However, this effect is generally overshadowed by the steric factors. Computational studies using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis can provide insights into the electronic structure and reactivity, including the influence of stereoelectronic effects like the anomeric effect in related heterocyclic systems. mdpi.com

Despite the inherent low reactivity, this compound can be forced to react with a variety of strong nucleophiles, often requiring harsh reaction conditions.

Phosphines: Tertiary phosphines, which are soft and highly nucleophilic, can react with alkyl halides. tcichemicals.com The reaction of 1,1,1-tris(chloromethyl)ethane (B87162) with secondary phosphines in the presence of strong bases has been used to synthesize Triphos ligands. rsc.org This suggests that similar reactions with this compound could be employed to create tripodal phosphine (B1218219) ligands, which are valuable in coordination chemistry. uoregon.edu The reactivity of phosphines is influenced by their electronic properties and steric bulk. tcichemicals.com

Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles and can participate in substitution reactions with alkyl halides to form thioethers. youtube.com The reaction typically proceeds via an S"N"2 mechanism. youtube.com Given the steric hindrance of this compound, these reactions would likely be slow. The use of a strong base to deprotonate the thiol to the more nucleophilic thiolate would be advantageous. youtube.com The thiol-ene reaction, a radical addition of a thiol to an alkene, represents another mode of reactivity for thiols, though it is not a substitution at a saturated carbon. wikipedia.org

Amines: Amines are also common nucleophiles in substitution reactions. The reaction of 1,1,1-tris(chloromethyl)ethane derivatives with azide, a nitrogen-based nucleophile, has been studied to understand the factors affecting substitution on neopentyl skeletons. researchgate.net These studies indicate that while the reactions are slow, they can proceed, with the choice of leaving group being critical. researchgate.net The reaction of this compound with amines would likely follow a similar pattern, requiring forcing conditions to overcome the steric barrier.

Table 1: Reactivity of this compound with Various Nucleophiles

| Nucleophile | Expected Reaction Type | Key Considerations |

|---|---|---|

| Phosphines | S"N"2 | Strong nucleophile; reaction may require forcing conditions. Product is a tripodal phosphine. |

| Thiols/Thiolates | S"N"2 | Thiolates are stronger nucleophiles. Reaction is likely slow due to steric hindrance. |

Elimination Reactions and Olefin Formation

Elimination reactions, particularly E1 and E2, are often in competition with nucleophilic substitution. masterorganicchemistry.com

E2 Pathway: The E2 mechanism requires a specific anti-periplanar arrangement of a β-hydrogen and the leaving group. In this compound, the hydrogens on the adjacent ethyl group are available for abstraction by a strong, sterically hindered base. Strong bases generally favor the E2 pathway. iitk.ac.in

E1 Pathway: The E1 mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com As discussed, the formation of a primary carbocation from this compound is energetically unfavorable, making the E1 pathway less likely than E2 under most conditions. iitk.ac.inmasterorganicchemistry.com E1 reactions are typically favored by weaker bases and polar protic solvents. iitk.ac.in

Elimination reactions involving this compound would be expected to yield substituted olefins. However, the literature specifically detailing the elimination reactions of this compound is sparse, likely due to the predominance of substitution pathways or the formation of complex product mixtures.

Rearrangement Pathways and Isomerization Studies

Carbocation rearrangements are a hallmark of reactions involving substrates that can form unstable carbocations which can then rearrange to more stable ones. youtube.com In the context of S"N"1 reactions of neopentyl-like halides, the initially formed primary carbocation is prone to a 1,2-methyl or alkyl shift to form a more stable tertiary carbocation. youtube.comquora.com This rearrangement complicates the product distribution in S"N"1 reactions. stackexchange.com

Isomerization studies, such as the thermal isomerization of dichlorocyclopropanes, often involve radical or high-energy intermediates. rsc.org While not directly analogous, such studies highlight the potential for complex transformations under thermal stress.

Radical Reactions and Photochemical Transformations

Radical reactions offer an alternative pathway for the functionalization of alkyl halides. Radical substitution, often initiated by light or a radical initiator, involves the homolytic cleavage of the carbon-halogen bond. libretexts.org

The chlorination of alkanes, such as propane (B168953), can proceed via a radical chain mechanism, leading to a mixture of chlorinated products. youtube.com This suggests that this compound could potentially undergo further radical chlorination or other radical-mediated transformations. For instance, the reaction of 1-chloro-2-methyl-propene with sulfuryl chloride, often initiated by UV light, is a known method for producing trichlorinated propane derivatives. google.com Photochemical conditions can facilitate the formation of radicals and open up reaction pathways that are not accessible under thermal conditions.

Computational Chemistry in Elucidating Reaction Mechanisms

Computational chemistry offers a theoretical lens to examine the intricate details of chemical reactions that are often difficult or impossible to observe experimentally. For a molecule like this compound, computational approaches could provide invaluable insights into its reactivity, particularly in nucleophilic substitution reactions where the chlorine atoms act as leaving groups. However, specific studies applying these methods to this compound are not currently available.

Density Functional Theory (DFT) Studies on Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the calculation of molecular structures, energies, and properties with a good balance of accuracy and computational cost. A key application of DFT is the location and characterization of transition states, which are the highest energy points along a reaction coordinate and are crucial for determining reaction rates and mechanisms.

For this compound, DFT studies could be employed to investigate the transition states of its reactions, for instance, with various nucleophiles. Such studies would typically involve mapping the potential energy surface of the reaction to identify the geometry and energy of the transition state structure. This information would reveal whether the reaction proceeds through, for example, a concerted SN2-type mechanism or a stepwise SN1-type mechanism involving a carbocation intermediate.

Table 1: Hypothetical DFT Data for the Reaction of this compound with a Nucleophile

| Parameter | Hypothetical Value (kcal/mol) | Description |

| Activation Energy (ΔG‡) | Not Available | The Gibbs free energy difference between the reactants and the transition state. A key indicator of reaction rate. |

| Reaction Energy (ΔG_rxn) | Not Available | The overall Gibbs free energy change of the reaction, indicating whether it is thermodynamically favorable. |

| Key Transition State Bond Distances (Å) | Not Available | Distances between the incoming nucleophile and the carbon atom, and the carbon atom and the leaving chlorine atom in the transition state. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT studies on this compound have been found.

Natural Bond Orbital (NBO) and Electrostatic Potential (ESP) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule and the interactions between different orbitals. It provides a chemical picture of bonding, lone pairs, and intermolecular interactions in terms of localized orbitals. For this compound, NBO analysis could reveal the nature of the C-Cl bonds, including their polarization and the extent of any hyperconjugative interactions that might influence their reactivity.

The Electrostatic Potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. An ESP analysis of this compound would identify regions of positive and negative potential, highlighting the electrophilic sites (likely the carbon atoms bonded to chlorine) and the regions susceptible to nucleophilic attack.

Table 2: Potential Insights from NBO and ESP Analysis of this compound

| Analysis Type | Potential Findings |

| NBO | - Charge distribution on the carbon and chlorine atoms of the chloromethyl groups.- Hybridization of the atomic orbitals involved in the C-Cl bonds.- Stabilization energies associated with electron delocalization from lone pairs or other bonds into the antibonding orbitals of the C-Cl bonds. |

| ESP | - Identification of electron-rich (negative ESP) and electron-poor (positive ESP) regions.- Visualization of the electrophilic character of the carbon atoms attached to the chlorine atoms.- Prediction of preferred sites for interaction with nucleophiles and electrophiles. |

Note: The findings in this table are predictive of what these analyses could reveal and are not based on published research specific to this compound.

Synthesis and Functionalization of 1,1,1 Tris Chloromethyl Propane Derivatives and Analogues

Polyfunctionalized Phosphine (B1218219) Derivatives

The tripodal structure originating from the 1,1,1-tris(chloromethyl)alkane framework is particularly effective for the synthesis of tridentate phosphine ligands. These ligands are instrumental in stabilizing transition metal centers and influencing their catalytic activity.

Synthesis of Tris(phosphinomethyl)propane Ligands (e.g., Triphos)

A prominent example of a tripodal phosphine ligand is 1,1,1-tris(diphenylphosphinomethyl)ethane, commonly known as "Triphos". While its core structure is based on an ethane (B1197151) backbone, its synthesis is analogous to derivatives from a propane (B168953) backbone. The synthesis was first established through the reaction of the corresponding trichloride, 1,1,1-tris(chloromethyl)ethane (B87162), with a metal phosphide (B1233454) salt, such as sodium diphenylphosphide. wikipedia.org This nucleophilic substitution reaction provides a direct route to the C₃-symmetric tripodal ligand.

The general synthetic strategy can be adapted to produce a variety of Triphos-type ligands by using different phosphide reagents. For instance, modifying the aryl or alkyl groups on the phosphorus atom allows for the fine-tuning of the ligand's electronic and steric properties.

Table 1: Synthesis of Triphos Ligand

| Reactant 1 | Reactant 2 | Product |

|---|

This method serves as a foundational approach for creating a library of tripodal phosphine ligands for various applications.

Coordination Chemistry with Transition Metal Centers

Tris(phosphinomethyl)propane ligands and their analogues, like Triphos, are highly effective tridentate "tripodal" ligands that typically bind to a transition metal in a facial (fac) geometry, capping one face of the metal's coordination sphere. researchgate.net This coordination mode creates a stable, well-defined environment around the metal center.

These ligands form stable complexes with a wide array of transition metals. numberanalytics.com For example, ruthenium complexes of Triphos derivatives have been synthesized and characterized. The Ru-P bond distances in complexes like RuHCl(CO)(triphos) are typically in the range of 2.27–2.38 Å. rsc.org Rhodium also forms well-defined complexes, such as [(triphos)RhCl(C₂H₄)] and [(triphos)RhH(C₂H₄)], which serve as model intermediates in studies of catalytic cycles like alkene hydrogenation. wikipedia.org In some cases, Triphos can act as a bidentate ligand, demonstrating its coordinative flexibility. wikipedia.org

Table 2: Examples of Transition Metal Complexes with Triphos

| Metal Center | Complex Formula | Coordination Mode |

|---|---|---|

| Rhodium (Rh) | [(triphos)RhCl(C₂H₄)] | Tridentate |

| Ruthenium (Ru) | [RuHCl(CO)(triphos)] | Tridentate |

| Gold (Au) | CH₃C[CH₂PPh₂AuCl]₃ | Bridging Tridentate |

Ligand Design and Structure-Activity Relationships in Catalysis

The design of the tripodal phosphine ligand is crucial for its performance in homogeneous catalysis. By systematically modifying the substituents on the phosphorus atoms, the ligand's steric bulk and electronic properties can be precisely tuned, which in turn influences the activity and selectivity of the metal catalyst. cardiff.ac.uk

A clear example of this structure-activity relationship is seen in the ruthenium-catalyzed amination of alcohols with ammonia (B1221849). rsc.orgrsc.org Research has shown that ruthenium complexes bearing various Triphos derivatives are highly effective for the selective formation of primary amines. rsc.orgrsc.org The stability of the Ru/triphos coordination sphere is believed to be responsible for this high selectivity. rsc.org When Triphos derivatives with electron-donating groups are used, the catalytic efficiency for producing primary amines is notable. In contrast, using more flexible diphosphine ligands can shift the selectivity towards the formation of secondary amines, highlighting the critical role of the rigid tripodal structure in directing the reaction outcome. rsc.org

Sulfur-Containing Derivatives: Polythiols and Thioethers

The 1,1,1-tris(chloromethyl)propane scaffold is also a valuable precursor for synthesizing polyfunctional sulfur compounds, such as polythiols and polythioethers. These derivatives are of interest in materials science and as building blocks in supramolecular chemistry.

Synthesis of 1,1,1-Tris(mercaptomethyl)propane and Alkylated Analogues

The synthesis of 1,1,1-tris(mercaptomethyl)propane, the thiol analogue of 1,1,1-tris(hydroxymethyl)propane, can be achieved through nucleophilic substitution reactions on this compound. A suitable sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, can displace the chloride ions to form the corresponding trithiol.

Alkylated analogues, or polythioethers, are synthesized by reacting this compound with a sodium thiolate (NaSR). This reaction, a variation of the Williamson ether synthesis, attaches three thioether functionalities to the central neopentyl core. The choice of the R group on the thiolate allows for the introduction of various functionalities. For example, the reaction with trimethylolpropane (B17298) tris(3-mercaptopropionate) can be used to create hyperbranched polythioethers. itu.edu.tr

Table 3: Synthesis of Sulfur-Containing Derivatives

| Starting Material | Reagent | Product Type | Product Name |

|---|---|---|---|

| This compound | Sodium Hydrosulfide (NaSH) | Polythiol | 1,1,1-Tris(mercaptomethyl)propane |

Oxidative Coupling Reactions to Form Disulfides

Polythiols such as 1,1,1-tris(mercaptomethyl)propane can undergo oxidative coupling reactions to form intramolecular or intermolecular disulfide bonds (-S-S-). This reaction typically involves the use of a mild oxidizing agent, such as oxygen (air), hydrogen peroxide, or iodine. The formation of disulfide bridges can lead to the creation of complex, higher-order structures, including cyclic compounds or cross-linked polymeric materials. This type of reaction is fundamental in peptide and protein chemistry for forming disulfide bridges and is applied in materials science to create redox-responsive polymers and gels.

Nitrogen-Containing Derivatives: Amines, Amides, and Heterocycles

The trifunctional nature of this compound makes it a versatile building block for the synthesis of a variety of nitrogen-containing compounds. The three primary chloride groups can be readily displaced by nitrogen nucleophiles, leading to the formation of amines, amides, and heterocyclic structures.

Formation of Tris(aminomethyl)propane Derivatives

The reaction of this compound with ammonia or primary amines is a direct route to tris(aminomethyl)propane derivatives. This nucleophilic substitution reaction typically requires elevated temperatures and pressures to proceed efficiently. The resulting triamines are important intermediates in the synthesis of more complex molecules, including ligands for metal complexes and building blocks for dendrimers and polymers.

| Reactant | Product | Reaction Conditions |

| This compound | 1,1,1-Tris(aminomethyl)propane | Ammonia, high temperature, high pressure |

| This compound | N,N',N''-Trialkyl-1,1,1-tris(aminomethyl)propane | Primary amine, base, solvent |

Cyclization Reactions Leading to Polycyclic Systems (e.g., Oxazolines, Cyclopropanes)

The chloroalkyl groups of this compound and its derivatives can participate in intramolecular and intermolecular cyclization reactions to form a variety of polycyclic systems.

A notable example is the formation of tris(oxazolinyl)cyclopropanes. The treatment of 2-chloromethyl-2-oxazoline with a strong base, such as lithium diisopropylamide (LDA), leads to the formation of a trans-1,2,3-tris(oxazolinyl)cyclopropane. acs.org This reaction proceeds through the metalation of the chloromethyloxazoline, which then acts as a carbenoid equivalent, undergoing a "trimerization" to form the cyclopropane (B1198618) ring. acs.org The resulting tris(oxazolinyl)cyclopropanes are potential precursors for the synthesis of functionalized cyclopropanes and oligopeptides. acs.org

Oxazolines themselves are a significant class of heterocyclic compounds with applications as pharmaceutical compounds, polymer precursors, and ligands in catalysis. nih.gov Their synthesis can be achieved through various methods, including the cyclization of 2-amino alcohols with carboxylic acids, aldehydes, or nitriles. nih.gov More recent methods focus on the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by reagents like triflic acid, offering a practical route with water as the only byproduct. nih.gov Another approach involves the thermolysis of boron esters of N-(2-hydroxyethyl) amides. itu.edu.tr

Ethereal and Ester Derivatives

The hydroxyl groups of 1,1,1-tris(hydroxymethyl)propane, the precursor to this compound, are readily converted into ether and ester functionalities. These derivatives are key components in the synthesis of various polymeric materials.

Synthesis of Polyether and Polyester (B1180765) Scaffolds

Polyether and polyester scaffolds derived from 1,1,1-tris(hydroxymethyl)propane are extensively investigated for applications in tissue engineering and as biomaterials. nih.govnih.gov These biodegradable scaffolds can be fabricated into three-dimensional structures that mimic the extracellular matrix, providing support for cell attachment and growth. nih.govnih.gov

The synthesis of these scaffolds often involves the polymerization of monomers derived from 1,1,1-tris(hydroxymethyl)propane. For instance, star-shaped poly(ethylene oxide) can be used to create amphiphilic macromolecules that, when blended with degradable polyesters like poly(D,L-lactide-co-glycolide), form hydrophilic fibers. nih.gov This hydrophilicity helps to minimize non-specific protein adsorption on the fiber surface. nih.gov

| Polymer Type | Monomers/Precursors | Key Features | Application |

| Polyether | 1,1,1-Tris(hydroxymethyl)propane, Ethylene Oxide | Star-shaped, amphiphilic | Modifying polyester scaffolds |

| Polyester | 1,1,1-Tris(hydroxymethyl)propane, Lactic Acid, Glycolic Acid | Biodegradable, porous | Tissue engineering scaffolds nih.govmdpi.com |

Grafting Reactions and Surface Functionalization

The functional groups on this compound derivatives can be utilized for grafting reactions, allowing for the modification of surfaces and the creation of materials with specific properties. This is particularly relevant in the field of biomaterials, where surface properties dictate cell-material interactions.

For instance, the surface of polyester scaffolds can be functionalized by covalently attaching cell-adhesion-mediating peptides. nih.gov This bioactivation promotes specific cell adhesion, mimicking the natural binding of cells to the extracellular matrix. nih.gov This approach allows for the creation of synthetic materials that can directly control cell behavior. nih.gov

Grafting techniques are also employed to improve the healing process in plant grafts. nih.gov While not directly involving this compound, the principles of using chemical modifications to promote tissue integration are analogous.

Derivatives for Advanced Polymer Architectures

This compound and its derivatives serve as core molecules for the construction of complex and advanced polymer architectures. Their trifunctionality allows for the creation of branched, hyperbranched, and star-shaped polymers.

These unique architectures can lead to polymers with distinct properties compared to their linear counterparts, such as lower viscosity, higher solubility, and a high density of functional groups at the periphery. These characteristics make them suitable for a range of applications, including coatings, additives, and drug delivery systems. The ability to undergo ring-opening polymerization, particularly for oxazoline (B21484) derivatives, provides a pathway to various macromolecular structures, including linear polyethylene (B3416737) imines. itu.edu.tr

Initiators for Controlled Polymerization Techniques

This compound is a suitable trifunctional initiator for controlled radical polymerization (CRP) techniques, most notably Atom Transfer Radical Polymerization (ATRP). researchgate.netcmu.edu In this "core-first" approach, the three chloromethyl groups on the propane backbone simultaneously initiate the growth of three polymer chains, resulting in a star-shaped architecture. acs.orgcmu.edu The controlled nature of ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.netnih.gov

The general mechanism involves the reversible activation of the dormant polymer chains (terminated with a halogen) by a transition metal catalyst, typically a copper complex. cmu.edu This process maintains a low concentration of active radical species, minimizing termination reactions and allowing for uniform chain growth from the central core. cmu.edu

The synthesis of star polymers using multifunctional initiators like this compound has been successfully applied to various monomers, including styrenes and (meth)acrylates. researchgate.net For instance, the ATRP of styrene (B11656) initiated by a trifunctional initiator in the presence of a copper(I) chloride/2,2′-bipyridine catalyst system yields well-defined three-arm star polymers. researchgate.net The efficiency of initiation is a critical factor in producing well-defined star polymers, and initiators with bromoester functions have shown high efficiency in the ATRP of styrene. cmu.edu

Table 1: Examples of Multifunctional Initiators in Star Polymer Synthesis via ATRP

| Initiator | Monomer | Catalyst System | Resulting Polymer Architecture | Reference |

| Tris(bromomethyl)mesitylene | Acrylates | Not specified | Three-arm star polymer | cmu.edu |

| Hexakis(bromomethyl)benzene | Styrene | Not specified | Six-arm star polymer | cmu.edu |

| Octafunctional bromoester | Styrene | CuBr/2,2'-bipyridyl | Eight-arm star polystyrene | cmu.edu |

| 3-Chloro-2-(chloromethyl)-1-propene | Styrene | Copper(I) chloride/2,2'-bipyridine | Difunctional α,ω-chloropolystyrene | researchgate.net |

This table presents examples of multifunctional initiators analogous to or with similar functionality as this compound used in the synthesis of star polymers.

Monomers for Hyperbranched and Star Polymers

In addition to its role as an initiator, this compound and its derivatives can be employed as monomers or core molecules in the synthesis of hyperbranched and star polymers. The synthesis of hyperbranched polymers often involves the self-polymerization of an ABx-type monomer, where 'A' and 'B' are different functional groups that can react with each other. rsc.org

While this compound itself does not fit the ABx monomer model, its derivatives can. For example, its hydroxyl-functionalized analogue, 1,1,1-tris(hydroxymethyl)propane, is a common B3 core molecule used in the synthesis of hyperbranched polyesters. instras.com In such syntheses, an AB2-type monomer is polymerized in the presence of the B3 core, leading to a highly branched structure. instras.com

The "core-first" method for synthesizing star polymers can also be viewed as a form of co-polymerization where the initiator acts as a central monomeric unit. The controlled nature of techniques like ATRP allows for the growth of polymer arms from this central core, leading to well-defined star architectures. cmu.educmu.edu The use of multifunctional initiators is a key strategy in creating these complex, non-linear structures. cmu.edu

The synthesis of hyperbranched polymers can also be achieved through various polymerization techniques, including polycondensation, ring-opening polymerization, and controlled radical polymerization. cmu.edufrontiersin.org For instance, the self-condensing vinyl polymerization of monomers like p-(chloromethyl)styrene, which acts as both an initiator and a monomer, yields hyperbranched polymers. cmu.edu

Applications in Advanced Materials Science

Polymer Chemistry and Engineering

In the realm of polymer chemistry, 1,1,1-Tris(chloromethyl)propane serves as a key core molecule for the synthesis of complex, non-linear polymer architectures. Its three reactive sites enable the growth of polymer chains in a three-dimensional fashion, leading to materials with unique properties compared to their linear counterparts.

Star polymers, characterized by multiple linear polymer chains or "arms" radiating from a central core, can be synthesized using this compound as the core molecule in a "core-first" approach. In this method, the three chloromethyl groups are typically converted to initiator sites for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). For instance, a structurally similar trifunctional initiator, 1,3,5-tris(bromomethyl)benzene, has been successfully employed in the ARGET ATRP of styrene (B11656) to produce three-arm star polymers. rsc.org This suggests that this compound could be similarly utilized to initiate the polymerization of various monomers, leading to the formation of three-arm star polymers. The general mechanism for a core-first synthesis of a three-arm star polymer is depicted below:

Scheme 1: General representation of a "core-first" synthesis of a three-arm star polymer using a trifunctional initiator.

The "arm-first" approach involves the synthesis of linear polymer chains with reactive end groups that can subsequently attach to a multifunctional core. While less direct for this compound, it is conceivable to first synthesize polymer "arms" with terminal nucleophilic groups that could then displace the chloride ions on the core molecule to form the star polymer.

The synthesis of multi-arm star polymers allows for the creation of materials with distinct rheological and mechanical properties compared to linear polymers of the same molecular weight.

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of such polymers can be achieved through the self-condensing vinyl polymerization (SCVP) of an "inimer" (a molecule containing both initiating and monomer functionalities) or through the polycondensation of ABx-type monomers.

While direct polymerization of this compound to form a hyperbranched structure is not typical, its analogue, 1,1,1-Tris(hydroxymethyl)propane, has been successfully used as a core molecule in the synthesis of hyperbranched aliphatic polyesters. iarjset.com In this approach, the trifunctional core is reacted with an AB2-type monomer, leading to a highly branched structure. This suggests a viable pathway for utilizing this compound, where the chloromethyl groups could be converted to hydroxyl groups or other suitable functionalities to participate in similar polycondensation reactions.

Controlled radical polymerization techniques, such as ATRP, are instrumental in synthesizing well-defined hyperbranched polymers. mdpi.com By carefully designing monomers and initiators, the degree of branching and the molecular weight of the resulting hyperbranched polymer can be controlled.

The reactive chloromethyl groups of this compound make it a valuable component in the design of functional polymers.

Graft Copolymers: Graft copolymers consist of a main polymer backbone with one or more side chains of a different chemical composition. researchgate.net Polymers can be synthesized with pendant groups derived from this compound. These pendant trifunctional sites can then serve as initiation points for the "grafting-from" polymerization of a second monomer, leading to a graft copolymer with a well-defined, branched architecture.

Polymer Networks: Cross-linked polymer networks are materials in which polymer chains are interconnected to form a three-dimensional structure. nih.govacs.org this compound can act as a trifunctional cross-linking agent. By reacting it with linear polymers containing suitable functional groups, a stable network can be formed. The density of cross-links, which significantly influences the mechanical and thermal properties of the resulting material, can be controlled by the stoichiometry of the reactants.

The incorporation of this compound into a polymer architecture provides a powerful tool for tailoring the material's properties. The introduction of a branched or cross-linked structure can significantly impact various characteristics:

Mechanical Properties: Increased cross-linking density generally leads to higher modulus and hardness, but can also result in increased brittleness. The defined three-arm structure of star polymers can lead to unique viscoelastic properties.

Thermal Properties: The glass transition temperature (Tg) and thermal stability of polymers can be altered by the introduction of the rigid, trifunctional core of this compound and by the degree of cross-linking. rsc.org

Solution Properties: The hydrodynamic volume of star and hyperbranched polymers is typically smaller than that of linear polymers of the same molecular weight, leading to lower solution viscosity.

By controlling the amount of this compound incorporated and the resulting architecture, polymers can be designed for specific applications with optimized performance characteristics. mdpi.com

Homogeneous Catalysis

In the field of homogeneous catalysis, the design of ligands that coordinate to a metal center is crucial for controlling the catalyst's activity and selectivity. Polydentate ligands, which can form multiple bonds with a metal ion, are of particular interest due to the enhanced stability and unique electronic properties they can impart to the resulting metal complex. youtube.com

This compound serves as a potential scaffold for the synthesis of tripodal, polydentate ligands. The three chloromethyl groups can be reacted with various nucleophiles, such as phosphines, amines, or thiols, to introduce three donor atoms capable of coordinating to a single metal center.

For example, the synthesis of tripodal phosphine (B1218219) ligands is a significant area of research in coordination chemistry. mdpi.com These ligands can stabilize a variety of metal centers and have been employed in a range of catalytic applications. While direct synthesis from this compound is not yet widely reported, the methodology for reacting alkyl halides with phosphide (B1233454) anions is well-established, suggesting a feasible route to novel tripodal phosphine ligands based on this core.

The resulting metal complexes with these polydentate ligands could find applications in various catalytic transformations, such as cross-coupling reactions, hydrogenation, and polymerization. The specific geometry and electronic properties of the ligand, dictated by the this compound backbone, would play a critical role in determining the catalytic performance of the metal complex.

Catalytic Activity in Organic Transformations (e.g., Alcohol Amination)

The rigid, tripodal scaffold of this compound is an ideal foundation for synthesizing multidentate ligands for homogeneous catalysis. By replacing the chloro groups with donor groups like phosphines, a class of ligands known as "triphos" can be created. These tripodal phosphine ligands are highly effective in stabilizing transition metal catalysts and promoting specific chemical transformations.

One notable application is in the ruthenium-catalyzed amination of alcohols. acs.orgnih.gov This reaction is a green chemistry alternative for the synthesis of primary amines, as it uses readily available alcohols and ammonia (B1221849), producing water as the main byproduct. Ruthenium complexes incorporating triphos ligands derived from the 1,1,1-tris(hydroxymethyl)propane skeleton (the parent alcohol of this compound) have demonstrated significant catalytic activity. nih.govacs.org

Mechanistic studies suggest that the tripodal ligand plays a crucial role in forming a stable, active cationic ruthenium complex that facilitates the amination process. acs.org The specific geometry and electronic properties of the triphos ligand are key to the catalyst's efficiency and selectivity for producing primary amines. acs.orgnih.gov Research has shown that altering the functional groups on the phosphine can tune the catalyst's performance, highlighting the modularity of the tripodal scaffold. acs.org

Table 1: Research Findings on Ruthenium-Triphos Catalyzed Alcohol Amination

| Catalyst System | Transformation | Key Finding | Citation |

| Ruthenium-triphos | Amination of primary alcohols with ammonia | Triphos derivatives are effective for the selective formation of primary amines. | acs.org |

| Ruthenium-diphosphine | Amination of primary alcohols with ammonia | Simple diphosphine ligands can be used for the selective formation of secondary amines. | acs.orgnih.gov |

| [Cp*IrCl₂]₂ / base | Amination of unhindered primary alcohols | An effective system for amination with select aliphatic amines. | researchgate.net |

| Ruthenium/DPPF | Amination of unhindered secondary alcohols | One of the most active catalysts for this transformation, tolerating various amines. | researchgate.net |

Asymmetric Catalysis with Chiral Derivatives

The introduction of chirality into the tripodal scaffold derived from this compound opens the door to asymmetric catalysis. Ligands with C₃ rotational symmetry are of particular interest because they can create a well-defined and highly ordered chiral environment around a metal center. This high degree of stereocontrol can reduce the number of possible reaction transition states, often leading to higher enantioselectivity in the products. acs.orgmdpi.com

While C₂-symmetric ligands have been more extensively studied, C₃-symmetric systems are gaining attention for their potential to provide superior stereocontrol. acs.orgmdpi.com Although specific chiral ligands derived directly from this compound are not widely documented in leading literature, analogous C₃-symmetric tripodal structures have proven highly effective catalysts.

For instance, a C₃-symmetric tripodal ligand built on a central mesitylene (B46885) core, featuring three axially chiral biaryl subunits, has been used to catalyze the enantioselective addition of dialkylzinc reagents to aromatic aldehydes, achieving impressive asymmetric inductions of up to 98% enantiomeric excess (ee). nih.gov In another example, a chiral C₃-symmetric oxygen tripodal ligand was successfully used in the copper-catalyzed enantioselective aziridination of styrene. acs.orgacs.org These examples demonstrate the power of the C₃-symmetric tripodal design, a structure readily accessible from precursors like this compound, in achieving high levels of asymmetric induction.

Surface Chemistry and Nanotechnology (Leveraging Polythiol Analogues)

The three chloromethyl groups of this compound can be readily converted to thiol (-SH) groups, yielding 2-ethyl-2-(hydroxymethyl)-1,3-propanedithiol and its trithiol analogue. These polythiol molecules serve as exceptional anchors for binding to metal surfaces, a property that is extensively leveraged in surface chemistry and nanotechnology.

Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. Alkanethiols are well-known for forming robust SAMs on gold surfaces. researchgate.net Polythiol molecules derived from the this compound scaffold offer significant advantages over simple monothiols. The tripodal arrangement of the thiol groups allows the molecule to act as a "tripod," binding to the gold surface at three points.

This multipoint attachment dramatically increases the stability of the monolayer. Research on trithiol headgroups has shown that they are more resistant to thermal desorption and displacement compared to their monothiol counterparts. The larger footprint of the tripodal headgroup can also be used to control the spacing between molecules in the monolayer, enabling the formation of directionally oriented layers, which is crucial for creating functional surfaces for sensors or peptide arrays.

Functionalization of Nanoparticles and Nanomaterials

The stability afforded by polythiol linkers is especially valuable in the functionalization of nanoparticles. Gold nanoparticles (AuNPs) are used in a vast array of applications, from medical diagnostics to catalysis, and their surface properties are critical to their function. mdpi.com

The trithiol analogue of this compound has been used to create highly robust AuNPs. nih.gov A study demonstrated that AuNPs capped with such a trithiol ligand were significantly more stable than those capped with a traditional monothiol. nih.gov This enhanced stability is crucial for real-world applications, particularly for chemiresistive sensors that rely on the long-term integrity of the nanoparticle coating. The trithiol-stabilized AuNPs also showed improved sensitivity to a range of volatile organic compounds (VOCs), demonstrating the functional benefits of the tripodal anchor. nih.gov

Intermediate in Complex Organic Synthesis

Precursor for Complex Molecular Architectures

The true utility of this compound lies in its role as a trifunctional building block for creating complex, three-dimensional molecular architectures. The C(CH₂Cl)₃ core provides a rigid, tetrahedral platform from which to build outwards, making it an ideal precursor for macrocycles, cage compounds, and tripodal ligands for coordination chemistry.

For example, the closely related ligand 1,1,1-tris(aminomethyl)ethane (TAME), which shares the same tripodal carbon skeleton, has been used to synthesize exceptionally stable rhenium(I) tricarbonyl complexes. The tripodal nature of the TAME ligand encapsulates the metal ion, leading to complexes that show no degradation under challenging biological conditions, making them excellent candidates for radiopharmaceutical imaging agents. The synthetic accessibility and rigid geometry of the scaffold provided by this compound make it a foundational component in the design and synthesis of sophisticated molecular systems for catalysis, materials science, and medicine.

Synthesis of Spatially Defined Molecules (e.g., Tripodal Receptors, Dendrimers)

The C3 symmetry inherent in this compound is a highly desirable feature for the construction of tripodal molecules and the initiation of dendritic growth. This symmetrical arrangement ensures a predictable and controlled elaboration of molecular complexity from a central point.

Synthesis of Tripodal Receptors

Tripodal receptors are molecules designed to bind specific ions or molecules through a preorganized, three-pronged structure. The synthesis of such receptors often utilizes a C3 symmetric core to which three ligating arms are attached. While direct synthesis from this compound is a logical synthetic route, detailed research often focuses on its more reactive or synthetically versatile analogues.

A notable example that highlights the utility of the underlying tripodal framework is the synthesis of the analogous tripodal triamine, 1,1,1-tris(aminomethyl)ethane (TAME). nih.govwikipedia.org An improved, one-pot synthesis of TAME from 1,1,1-tris(bromomethyl)ethane, a close chemical relative of the chloro-analogue, has been reported with a high yield of 70%. nih.gov This process involves the reaction with ammonia in ethanol (B145695) at elevated temperatures and pressures to suppress the formation of byproducts. nih.gov The resulting triamine can be readily isolated as its hydrobromide salt. nih.gov This methodology suggests a feasible and efficient pathway for the synthesis of the corresponding tripodal amine from this compound, which would serve as a versatile precursor for a wide array of tripodal receptors through further functionalization of the primary amine groups.

The general strategy for creating tripodal receptors from a tris(halomethyl) core involves the nucleophilic substitution of the halide with a desired functional group. For instance, reaction with primary or secondary amines can introduce ligating sites for metal ions or hydrogen bonding motifs for anion recognition. arabjchem.org

Table 1: Synthesis of Tripodal Amines from Tris(halomethyl)alkanes

| Starting Material | Reagent | Product | Yield | Reference |

| 1,1,1-Tris(bromomethyl)ethane | Ammonia in Ethanol | 1,1,1-Tris(aminomethyl)ethane (TAME) | 70% | nih.gov |

Synthesis of Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. The synthesis of dendrimers can be initiated from a multifunctional core, and this compound provides an excellent C3 symmetric starting point for a divergent synthesis approach. nih.govchemrxiv.org

In a typical divergent synthesis, the core molecule is reacted with a monomer that contains one reactive group and two protected or dormant functional groups. After the initial reaction with the core, the dormant groups are activated, allowing for the addition of another layer, or "generation," of monomers. This process is repeated to build up the dendritic structure.

The synthesis of a first-generation melamine-based dendrimer provides a clear illustration of this divergent strategy, although it utilizes a different tri-functional core. nih.gov In this process, a core molecule is reacted with a building block containing multiple reactive sites, leading to the formation of the first generation. nih.gov Subsequent reactions with additional building blocks lead to higher-generation dendrimers. nih.gov

For this compound, the synthesis of a first-generation dendrimer would involve the reaction of its three chloromethyl groups with a suitable monomer. For example, reaction with a large excess of a diamine would result in a first-generation dendrimer with three primary amine terminal groups. These terminal amines can then be further reacted to build subsequent generations. The use of microwave-assisted synthesis has been shown to significantly accelerate the synthesis of poly(amidoamine) (PAMAM) dendrimers, a common class of dendrimers. researchgate.net

Table 2: Characterization Data for a Representative First-Generation Dendrimer Precursor

| Characterization Technique | Observed Data |

| IR (KBr, cm⁻¹) | 3400 (νOH), 3068 (νC-H, aromatic), 2964 (νC-H, aliphatic), 1633 (νC=O), 1600 (νC=C) |

| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 7.91 (d, J = 7.8 Hz, 4H), 7.88 (t, J = 7.6 Hz, 4H), 7.52 (m, 12H), 1.69 (s, 8H), 1.22 (s, 4H) |

The inherent trifunctionality of this compound makes it a cornerstone for the development of advanced materials with precisely controlled architectures. Its application in the synthesis of tripodal receptors and dendrimers opens avenues for advancements in areas such as catalysis, drug delivery, and molecular recognition.

Advanced Spectroscopic and Structural Characterization in Research

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of 1,1,1-Tris(chloromethyl)propane and to analyze its fragmentation pattern upon ionization, which provides further structural evidence. The molecular formula is C₆H₁₁Cl₃.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern arising from the natural abundance of chlorine isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with three chlorine atoms, the molecular ion will appear as a cluster of peaks (M, M+2, M+4, M+6) with a characteristic intensity ratio, providing a clear signature for the presence of three chlorine atoms.

Table 2: Predicted Isotopic Distribution for the Molecular Ion [C₆H₁₁Cl₃]⁺

| Ion | m/z (Nominal) | Relative Intensity (%) | Isotopic Composition |

| [M]⁺ | 188 | 100.0 | C₆H₁₁³⁵Cl₃ |

| [M+2]⁺ | 190 | 97.8 | C₆H₁₁³⁵Cl₂³⁷Cl |

| [M+4]⁺ | 192 | 31.7 | C₆H₁₁³⁵Cl³⁷Cl₂ |

| [M+6]⁺ | 194 | 3.4 | C₆H₁₁³⁷Cl₃ |

Common fragmentation pathways for halogenated alkanes involve the cleavage of carbon-halogen and carbon-carbon bonds. For this compound, likely fragmentation events would include:

Loss of a chloromethyl radical (•CH₂Cl): This would lead to a prominent fragment ion [M - CH₂Cl]⁺.

Loss of a chlorine radical (•Cl): This results in the [M - Cl]⁺ ion.

Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) would produce the [M - CH₂CH₃]⁺ ion.

Each of these primary fragment ions that still contains chlorine atoms would also exhibit its own characteristic isotopic pattern.

X-ray Crystallography for Solid-State Structure Determination

The packing of this compound molecules in a crystal lattice would be primarily governed by van der Waals forces. Additionally, weak hydrogen bonds of the C-H···Cl type are expected to play a significant role in stabilizing the crystal structure. In these interactions, a hydrogen atom bonded to a carbon acts as a weak hydrogen bond donor, while the electronegative chlorine atom on an adjacent molecule acts as the acceptor. Analysis of the crystal structure would identify the specific C-H···Cl contacts, their distances, and their geometries, revealing how these weak interactions guide the supramolecular assembly of the molecules in the solid state.

The molecule of this compound has several rotatable single bonds, leading to various possible conformations. The structure is based on a neopentane core, which is known to influence conformational preferences significantly. X-ray analysis would reveal the preferred conformation adopted by the molecule in the crystalline environment, which is typically the one that minimizes steric strain.

The analysis would focus on the torsion angles around the carbon-carbon bonds. It is expected that the molecule would adopt a staggered conformation to minimize the steric repulsion between the bulky chloromethyl groups and the ethyl group. Similar to the conformational analysis of substituted butanes and pentanes, the arrangement would likely avoid eclipsed interactions, favoring a structure where the large groups are positioned as far apart as possible.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for the detailed molecular-level investigation of this compound. These methods provide insights into the compound's functional groups and conformational isomers by probing the vibrational modes of its chemical bonds. While specific experimental spectra for this compound are not extensively documented in publicly available literature, a thorough analysis can be conducted based on the well-established characteristic frequencies of its constituent functional groups and by analogy with structurally similar chlorinated alkanes.

Functional Group Identification:

The primary functional groups within the this compound molecule are C-H (alkyl), C-Cl (chloroalkane), and the C-C backbone. Each of these groups exhibits characteristic vibrational frequencies in both IR and Raman spectra, allowing for its unambiguous identification.

C-H Stretching and Bending Vibrations: The aliphatic C-H bonds in the ethyl and chloromethyl groups give rise to strong stretching vibrations, typically observed in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. Additionally, C-H bending vibrations (scissoring, wagging, and twisting) are expected in the fingerprint region, approximately between 1350 cm⁻¹ and 1470 cm⁻¹.

C-Cl Stretching Vibrations: The most prominent feature for identifying the chlorinated nature of the molecule is the C-Cl stretching vibration. For primary chloroalkanes, these bonds typically produce strong absorptions in the IR spectrum and distinct peaks in the Raman spectrum within the range of 650-750 cm⁻¹. The presence of multiple C-Cl bonds in this compound would likely result in a complex pattern of bands in this region.

C-C Skeletal Vibrations: The carbon-carbon single bonds of the propane (B168953) backbone will exhibit stretching and bending vibrations. These typically appear in the 800-1200 cm⁻¹ region and contribute to the unique fingerprint of the molecule, helping to distinguish it from other isomers and related compounds.

Predicted Vibrational Frequencies for this compound:

The following table outlines the predicted characteristic vibrational frequencies for this compound based on data from analogous chlorinated alkanes.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching (Alkyl) | 2850 - 3000 | Strong | Strong |

| C-H Bending (Scissoring/Wagging) | 1350 - 1470 | Medium | Medium |

| C-C Stretching (Backbone) | 800 - 1200 | Medium-Weak | Medium |

| C-Cl Stretching | 650 - 750 | Strong | Strong |

Conformational Studies:

Vibrational spectroscopy, particularly at low temperatures, can be employed to study these conformational isomers. Different conformers may exhibit slightly different vibrational frequencies for certain modes, leading to the appearance of new bands or shoulders on existing peaks as the temperature is lowered and the population of lower-energy conformers increases. Raman spectroscopy can be particularly useful in this regard, as the symmetric vibrations that are often sensitive to conformational changes can be strongly Raman active. nih.govacs.org

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Advanced chromatographic techniques are indispensable for the qualitative and quantitative analysis of this compound, enabling its separation from impurities, starting materials, and byproducts, as well as its accurate quantification. Given its chemical nature as a halogenated hydrocarbon, gas chromatography (GC) is the most suitable and widely applied technique.

Gas Chromatography (GC) for Purity Assessment:

Gas chromatography, particularly when coupled with sensitive and selective detectors, provides a robust method for assessing the purity of this compound.

Detectors:

Flame Ionization Detector (FID): While being a universal detector for organic compounds, FID may not offer the best sensitivity for highly halogenated compounds.

Electron Capture Detector (ECD): This detector is highly sensitive to halogenated compounds, making it an excellent choice for trace analysis and impurity profiling of this compound.

Mass Spectrometry (MS): GC-MS is the most powerful technique as it not only separates the components of a mixture but also provides structural information for their identification. nih.govoup.com The mass spectrum of this compound would exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl), aiding in its definitive identification.

Columns: Capillary columns with non-polar or mid-polarity stationary phases are generally preferred for the separation of chlorinated hydrocarbons. A non-polar phase like dimethylpolysiloxane (e.g., DB-1, HP-1) or a slightly more polar phase like (5%-phenyl)-methylpolysiloxane (e.g., DB-5, HP-5) would be suitable for resolving this compound from isomers and other related compounds.

High-Performance Liquid Chromatography (HPLC) for Mixture Separation:

While GC is the primary tool for the analysis of volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) can be employed in specific scenarios, such as the analysis of reaction mixtures containing non-volatile components or for preparative scale separations.

Mode: For a non-polar compound like this compound, reversed-phase HPLC would be the method of choice. pharmaguru.colibretexts.org

Stationary Phase: A C18 or C8 column would provide a non-polar stationary phase for effective retention and separation. pharmaguru.colibretexts.org

Mobile Phase: A polar mobile phase, typically a mixture of water with an organic modifier like acetonitrile or methanol, would be used. The separation can be optimized by adjusting the gradient of the organic modifier.

Suggested GC-MS Parameters for Purity Analysis of this compound:

The following table provides a set of suggested starting parameters for the analysis of this compound by GC-MS. These parameters would require optimization for specific instrumentation and sample matrices.

| Parameter | Suggested Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless for trace analysis |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

Future Research Directions and Emerging Opportunities

Development of More Sustainable Synthetic Pathways

The pursuit of green chemistry principles is a significant driver in modern chemical synthesis, aiming to reduce waste and utilize more environmentally benign reagents and conditions. nih.govrsc.org The traditional synthesis of 1,1,1-Tris(chloromethyl)propane and related poly-chlorinated compounds often involves reagents like thionyl chloride and pyridine (B92270), which present environmental and handling challenges. researchgate.net Future research is anticipated to focus on developing more sustainable synthetic routes.

Key areas for research in sustainable synthesis include:

Catalytic Approaches: The development of novel catalytic systems to replace stoichiometric reagents is a primary goal. mdpi.comjccp.or.jp This could involve exploring solid acid catalysts or other heterogeneous catalysts that can be easily recovered and recycled, minimizing waste. jccp.or.jp

Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents to replace traditional ones is another avenue.

Renewable Feedstocks: A long-term goal is the production of chemical building blocks from renewable resources. nih.gov Research into pathways that could derive this compound's precursors from biomass would be a significant step towards a bio-based economy. nih.gov

The table below outlines potential areas for improvement in the synthesis of this compound.

| Current Method Component | Potential Sustainable Alternative | Research Goal |

| Thionyl Chloride/Pyridine | Heterogeneous Acid Catalysts, Greener Chlorinating Agents | Reduce hazardous waste, improve catalyst recyclability |

| Fossil Fuel-Based Precursors | Biomass-derived feedstocks | Increase renewable carbon content, reduce reliance on fossil fuels |

Exploration of Novel Catalytic Applications